molecular formula C14H18F2N4 B11741873 1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11741873
M. Wt: 280.32 g/mol
InChI Key: GWHJAVQAGAEWGI-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a difluoromethyl group, a dimethylamino group, and a pyrazole ring, which contribute to its distinctive properties.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated derivatives, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl group and the dimethylamino group, which contribute to its distinctive chemical and biological properties. This combination of functional groups makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C14H18F2N4

Molecular Weight

280.32 g/mol

IUPAC Name

1-(difluoromethyl)-N-[[4-(dimethylamino)phenyl]methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C14H18F2N4/c1-10-13(9-20(18-10)14(15)16)17-8-11-4-6-12(7-5-11)19(2)3/h4-7,9,14,17H,8H2,1-3H3

InChI Key

GWHJAVQAGAEWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)N(C)C)C(F)F

Origin of Product

United States

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